![molecular formula C27H25N3O3 B2692627 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3-diphenylpropanamide CAS No. 1797336-29-8](/img/structure/B2692627.png)

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3-diphenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

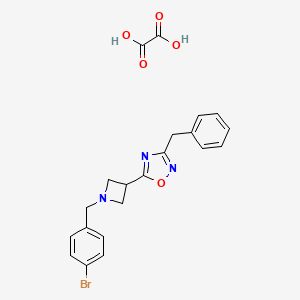

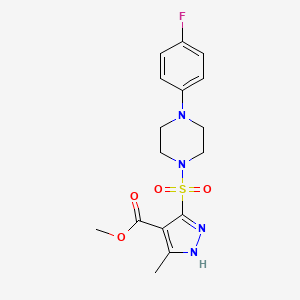

Molecular Structure Analysis

The molecular structure of such compounds can be largely planar but slightly kinked . The exact structure would depend on the specific arrangement and bonding of the atoms in the molecule .

Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and depend on the specific conditions and reagents used . For instance, one reaction step might result in a Baeyer-Villager oxidation, which might not be desirable .

Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific molecular structure. For instance, the compound’s molecular formula is C23H19FN4O3 and its molecular weight is 418.428. Other properties like melting point, boiling point, solubility, etc., are not available in the retrieved information.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Antibacterial Activity: Novel analogs of pyrazole derivatives have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial properties at non-cytotoxic concentrations, indicating their potential as antibacterial agents (Palkar et al., 2017).

- Cytotoxic Activity: Carboxamide derivatives of benzo[b][1,6]naphthyridines have been tested for their growth inhibitory properties against various cancer cell lines. Some compounds demonstrated potent cytotoxicity, suggesting their use in cancer treatment (Deady et al., 2003).

Chemical Synthesis and Characterization

- Catalyst-Free Synthesis: A novel class of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives has been synthesized through 1,3-dipolar cycloaddition and rearrangement. This process, completed rapidly under mild conditions without a catalyst, highlights the efficiency of the method for generating complex organic compounds (Liu et al., 2014).

Material Science

- Polymer Synthesis: Research has explored the synthesis of ordered polymers from nonsymmetric monomers, including those related to pyrazole derivatives. This work contributes to the development of polymers with specific structural arrangements, which could have applications in various material science fields (Yu et al., 1999).

Molecular Interactions and Analysis

- Molecular Interaction Studies: The interaction of certain pyrazole derivatives with cannabinoid receptors has been studied, providing insights into the molecular basis of receptor-ligand interactions. This research could inform the design of new pharmaceutical compounds with targeted effects (Shim et al., 2002).

Antimicrobial and Antifungal Applications

- Antimicrobial and Antifungal Leads: Pyrazole-4-formylhydrazide derivatives bearing a diphenyl ether fragment have been identified as novel leads for antifungal applications. These compounds target succinate dehydrogenase, an enzyme critical for the energy production in fungi, showing potent effects against various fungal pathogens (Wang et al., 2020).

Structural Analysis

- X-Ray Crystallography: Studies involving X-ray crystallography have provided detailed structural information on pyrazole derivatives, facilitating understanding of their molecular properties and interactions. This structural analysis is crucial for the design of compounds with desired characteristics (Kumara et al., 2018).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,3-diphenylpropanamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,3-diphenylpropanamide interacts with its targets by inhibiting their activity . This inhibition results in the modulation of the biochemical pathways these enzymes are involved in.

Biochemical Pathways

The inhibition of cholinesterase and lipoxygenase enzymes by N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,3-diphenylpropanamide affects several biochemical pathways. The inhibition of cholinesterase impacts the cholinergic pathway, which is crucial for neurotransmission in the nervous system. On the other hand, the inhibition of lipoxygenase affects the arachidonic acid pathway, which is involved in the inflammatory response .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,3-diphenylpropanamide’s action include the modulation of neurotransmission in the nervous system and the inflammatory response. This is due to the inhibition of cholinesterase and lipoxygenase enzymes, respectively .

Eigenschaften

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3/c31-27(15-24(20-9-3-1-4-10-20)21-11-5-2-6-12-21)29-22-16-28-30(17-22)18-23-19-32-25-13-7-8-14-26(25)33-23/h1-14,16-17,23-24H,15,18-19H2,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIGCHAFGJURRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2692548.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2692550.png)

![2,5-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-3-carboxamide](/img/structure/B2692552.png)

![N-(4-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2692556.png)

![Methyl (3S,4S)-4-phenyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-3-carboxylate](/img/structure/B2692562.png)

![6-[5-(3-Fluoro-4-methylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2692563.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2692565.png)